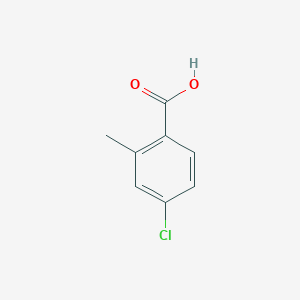

4-Chloro-2-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Systems

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. The presence of the benzene (B151609) ring and the carboxylic acid functional group allows for a rich and diverse chemistry. The substitution pattern on the aromatic ring profoundly influences the compound's acidity, reactivity, and physical properties.

In the case of 4-Chloro-2-methylbenzoic acid, the presence of a chloro group at the para-position and a methyl group at the ortho-position to the carboxylic acid is pivotal. The chlorine atom, being an electron-withdrawing group, increases the acidity of the carboxylic acid compared to benzoic acid itself. Conversely, the methyl group is weakly electron-donating. This electronic interplay, coupled with the steric hindrance provided by the ortho-methyl group, governs the regioselectivity of further chemical transformations.

The crystal structure of related compounds reveals that the carboxylic acid group can form hydrogen-bonded dimers, a common feature in carboxylic acids that influences their melting points and solubility. The specific arrangement of substituents in this compound creates a unique molecular architecture that is a subject of crystallographic analysis to understand intermolecular interactions and crystal packing.

Significance in Organic Synthesis and Applied Chemical Research

The true value of this compound lies in its role as a versatile intermediate in organic synthesis. chemimpex.com Its structural motifs are incorporated into a variety of target molecules with significant applications in medicinal chemistry, agriculture, and materials science.

In pharmaceutical development , this compound serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com For instance, it is an intermediate in the preparation of certain anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of N-diaminomethylene-2-methyl-4,5-di(methylsulfonyl)benzamide, a known inhibitor of the cellular Na+/H+ antiporter, utilizes this compound as a key starting material. google.com

In the realm of agrochemicals , it is employed in the formulation of herbicides and pesticides. chemimpex.com The specific substitution pattern can be tailored to target particular weed species or pests, contributing to enhanced crop protection. chemimpex.com

Furthermore, in polymer chemistry , this compound and its derivatives can act as monomers or additives in the production of specialty polymers, imparting desired properties such as thermal stability and flame retardancy. chemimpex.com

The reactivity of this compound allows for a range of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. The aromatic ring can undergo further electrophilic substitution reactions, with the existing substituents directing the position of the incoming group. For example, it can be nitrated to form 4-chloro-2-methyl-5-nitrobenzoic acid. It can also be used in Friedel-Crafts acylation reactions, such as the reaction with benzene to produce 4-chloro-2-methylbenzophenone. sigmaaldrich.comcookechem.com

A significant synthetic route to this compound involves the reaction of 2-bromo-5-chlorotoluene (B148796) with a secondary or tertiary organolithium compound and carbon dioxide, a process that has been optimized for industrial applications. google.com

Overview of Contemporary Research Trajectories

Current research involving this compound and its derivatives continues to expand its applications and deepen our understanding of its chemical behavior.

One major focus is the synthesis of novel bioactive molecules . Researchers are actively exploring the use of this compound as a scaffold to design and synthesize new compounds with potential therapeutic properties. This includes the development of derivatives with antimicrobial and anticancer activities. ontosight.ai For example, derivatives like 4-chloro-2-[(2-methylbutanoyl)amino]benzoic acid have been investigated for their potential biological activities. ontosight.ai

Another active area of research is the development of more efficient and sustainable synthetic methodologies . This includes exploring new catalytic systems for the synthesis of this compound and its derivatives, aiming to improve yields, reduce waste, and use milder reaction conditions.

Materials science represents a growing field of application. The incorporation of this compound into metal-organic frameworks (MOFs) and other functional materials is being investigated. The specific electronic and steric properties of the molecule can influence the structure and function of these advanced materials.

Furthermore, detailed physicochemical studies , including advanced spectroscopic and crystallographic analyses, are being conducted to better understand the structure-property relationships of this compound and its derivatives. This fundamental knowledge is crucial for the rational design of new molecules with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKOBGFMUIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324678 | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-07-2 | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Methylbenzoic Acid and Its Advanced Intermediates

Established Synthetic Routes and Mechanistic Elucidations

Traditional methods for the synthesis of 4-chloro-2-methylbenzoic acid have relied on classical organic reactions, providing foundational pathways to this important chemical building block.

Ortho-Metalation and Carboxylation Approaches for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzoic acid derivatives, the carboxylate group can act as a directing group, facilitating deprotonation at the adjacent ortho position by a strong organolithium base. researchgate.net However, for the synthesis of this compound, a more direct and industrially viable approach involves the lithiation of a pre-functionalized precursor.

A key process for preparing this compound utilizes the ortho-metalation of an aryl bromide followed by carboxylation. This method starts with 2-bromo-5-chlorotoluene (B148796), which is reacted with a secondary or tertiary organolithium compound, such as sec-butyllithium (B1581126), in an inert solvent like tetrahydrofuran (B95107) at low temperatures (typically between -100°C and +50°C). google.com The organolithium reagent selectively abstracts the bromine atom via a lithium-halogen exchange reaction, forming a highly reactive aryllithium intermediate. This intermediate is then quenched with carbon dioxide (often introduced as a gas into a saturated solvent or as solid dry ice) to yield the corresponding lithium carboxylate. Subsequent acidification of the reaction mixture precipitates the desired this compound. google.com Yields for this process are generally reported to be between 30% and 90%, with the use of sec-butyllithium often providing yields in the range of 70% to 90%. google.com

Reaction Scheme: Ortho-Metalation and Carboxylation

| Reactant | Reagents | Product |

|---|---|---|

| 2-Bromo-5-chlorotoluene | 1. sec-BuLi, THF, -78°C | This compound |

| 2. CO2 |

The mechanism involves the formation of the aryllithium species at the position formerly occupied by the bromine atom. This species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide. The stability and reactivity of the aryllithium intermediate are crucial for the success of the reaction and are influenced by factors such as the solvent and the temperature.

Derivatization from Substituted Anilines via Diazotization and Carbonylation

The Sandmeyer reaction and related diazotization processes offer a versatile route to substituted benzoic acids from aniline (B41778) precursors. google.com This methodology is particularly useful for introducing functionalities that are not easily accessible through direct electrophilic aromatic substitution. For the synthesis of this compound, the starting material would be 4-chloro-2-methylaniline.

The process begins with the diazotization of 4-chloro-2-methylaniline. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5°C). This reaction converts the amino group into a diazonium salt (4-chloro-2-methylbenzenediazonium chloride). chemicalbook.com

Following diazotization, the introduction of the carboxylic acid group can be accomplished through a carbonylation reaction. While direct carbonylation of diazonium salts can be challenging, a common related transformation is the Sandmeyer-type cyanation, followed by hydrolysis. The diazonium salt is treated with a copper(I) cyanide salt to introduce a nitrile group onto the aromatic ring, forming 4-chloro-2-methylbenzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired this compound.

A related synthetic strategy involves the diazotization of a 4-chloro-2-aminobenzoic acid derivative, followed by a Sandmeyer reaction to introduce a different functional group if needed, or to deaminate the compound to arrive at a substituted benzoic acid. google.com

Multi-step Syntheses from 4-Chlorobenzoic Acid Precursors

The synthesis of this compound can also be achieved through a multi-step sequence starting from the more readily available 4-chlorobenzoic acid. sigmaaldrich.com This approach involves the introduction of the methyl group at the ortho position to the carboxylic acid.

One plausible synthetic route would involve the following conceptual steps:

Protection of the Carboxylic Acid: The carboxylic acid group of 4-chlorobenzoic acid is first protected, for instance, by converting it to an ester (e.g., methyl 4-chlorobenzoate), to prevent it from interfering with subsequent reactions.

Directed Ortho-Metalation and Methylation: The protected 4-chlorobenzoate (B1228818) can then be subjected to directed ortho-metalation. However, the chloro and ester groups are not strong ortho-directing groups for lithiation. A more reliable strategy would be to introduce a directing group at the 2-position that can later be replaced by a methyl group.

Alternative Friedel-Crafts Approach: A Friedel-Crafts acylation of a suitable precursor, followed by reduction, could also be envisioned. For instance, starting from 4-chlorotoluene, one could perform a Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation of the methyl group to a carboxylic acid. However, controlling the regioselectivity of the acylation to favor the 2-position relative to the existing methyl group can be challenging. quora.comquora.com

Oxidation of a Toluene (B28343) Derivative: A more common industrial approach starts with a substituted toluene. For example, 2,5-dichlorotoluene (B98588) can be oxidized to 2,5-dichlorobenzoic acid. Subsequent selective reduction of the 2-chloro group is not straightforward. A more strategic approach begins with a precursor where the desired substitution pattern is already established, such as 4-chloro-2-nitrotoluene, which can be reduced to 4-chloro-2-aminotoluene (4-chloro-2-methylaniline), and then converted to the benzoic acid via the diazotization route described previously.

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and environmentally benign methods for the preparation of benzoic acid analogs.

Catalytic Methods for Enhanced Selectivity and Yields in Chlorination Processes

The regioselective chlorination of 2-methylbenzoic acid to directly produce this compound is a desirable but challenging transformation. The methyl and carboxylic acid groups direct electrophilic substitution to different positions. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

To achieve the desired 4-chloro substitution, catalytic methods are employed to enhance selectivity. The use of Lewis acid catalysts in electrophilic chlorination can influence the position of halogenation. However, direct chlorination of toluic acids often leads to a mixture of isomers. stackexchange.com

A patent describes a method for the production of 2-halogenated benzoic acids by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound, which is claimed to provide high regioselectivity. google.com While this is for 2-halogenation, it highlights the principle of using additives to control selectivity.

For achieving 4-chloro substitution on a 2-methylbenzoic acid framework, a multi-step approach is often more practical. For instance, starting with 2-amino-3-methylbenzoic acid, a chlorination reaction using N-chlorosuccinimide or dichlorohydantoin in the presence of a radical initiator like benzoyl peroxide can lead to 2-amino-5-chloro-3-methylbenzoic acid. google.com This highlights a strategy where an existing activating group (the amino group) directs the chlorination, after which the directing group can be removed or transformed.

Green Chemistry Approaches in the Synthesis of Benzoic Acid Analogs

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijprdjournal.comajrconline.org The synthesis of benzoic acid amides from benzoic acids and amino acid esters has been successfully demonstrated using microwave-assisted DCC-coupling. nih.gov This technology could potentially be applied to various steps in the synthesis of this compound, such as esterification, amidation, or even certain carbon-carbon bond-forming reactions, leading to more efficient processes.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org PTC can be employed in the synthesis of benzoic acid derivatives, for example, in the oxidation of toluene derivatives to benzoic acids using an oxidizing agent in the aqueous phase and the toluene derivative in the organic phase. google.comchemijournal.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the oxidant to the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields. mdpi.com This approach can lead to greener processes by reducing the need for harsh solvents and high temperatures.

Biocatalytic Approaches: The use of enzymes (biocatalysis) in organic synthesis is a rapidly growing area of green chemistry. Halogenase enzymes, for instance, can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions. tandfonline.com While the direct biocatalytic synthesis of this compound may not be established, the development of engineered halogenases could offer a future sustainable route to this and other halogenated aromatics. acs.orgacs.org Similarly, other enzymes could be used for transformations such as the oxidation of a methyl group to a carboxylic acid or the hydrolysis of a nitrile.

Stereoselective Synthesis of Chiral Derivatives

Currently, there is limited specific information available in the scientific literature regarding the stereoselective synthesis of chiral derivatives directly from this compound. The development of chiral derivatives would typically involve the introduction of a stereocenter, for instance, by asymmetric synthesis or by resolution of a racemic mixture. General methods for the stereoselective synthesis of chiral compounds, such as the use of chiral auxiliaries or asymmetric catalysis, could theoretically be applied to derivatives of this compound. However, specific examples and detailed methodologies for this particular compound are not extensively documented.

Synthesis of Key Derivatives and Analogs of this compound

The chemical scaffold of this compound allows for a variety of modifications to generate a diverse range of derivatives. These derivatives are often synthesized to modulate the biological activity or physical properties of the parent compound.

Further halogenation of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The position of the incoming halogen is directed by the existing activating methyl group and the deactivating but ortho-, para-directing chloro and carboxylic acid groups.

A common method for the synthesis of halogenated benzoic acid derivatives is through Friedel-Crafts-type reactions. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid can be achieved via a Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis. google.com A similar strategy could be adapted for the introduction of other halogens.

Table 1: Synthesis of Halogenated Benzoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Cl₂, FeCl₃ | Dichloro-2-methylbenzoic acid isomer(s) |

| This compound | Br₂, FeBr₃ | Bromo-4-chloro-2-methylbenzoic acid isomer(s) |

The introduction of nitrogen-containing functional groups, such as nitro or amino groups, onto the benzoic acid ring is a key step in the synthesis of many biologically active molecules. Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro derivative can then be reduced to the corresponding amino compound.

For example, the synthesis of 4-chloro-2-nitrobenzoic acid can be achieved by the nitration of 4-chlorobenzoic acid. chemicalbook.com A similar approach can be applied to this compound, with the directing effects of the substituents influencing the position of nitration. The subsequent reduction of the nitro group to an amine can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Table 2: Preparation of Nitrogen-Containing Benzoic Acid Moieties

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | HNO₃, H₂SO₄ | 4-Chloro-2-methyl-nitrobenzoic acid isomer(s) |

The carboxylic acid group of this compound is readily converted into ester and amide derivatives. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. google.com The use of coupling agents is another common method for the direct formation of amides from carboxylic acids and amines. acs.org

Table 3: Synthesis of Ester and Amide Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 4-chloro-2-methylbenzoate |

| This compound | 1. SOCl₂ or (COCl)₂ 2. Ammonia | 4-Chloro-2-methylbenzamide |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The benzene (B151609) ring of 4-Chloro-2-methylbenzoic acid possesses three available positions for electrophilic attack: C3, C5, and C6. The regiochemical outcome of substitution reactions is determined by the cumulative directing effects of the existing substituents.

-CH₃ group (at C2): An activating, ortho, para-directing group. It strongly encourages substitution at the C3 (ortho) and C5 (para) positions.

-Cl group (at C4): A deactivating, ortho, para-directing group. It weakly directs substitution to the C3 and C5 positions.

-COOH group (at C1): A deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.

Notably, all three substituents direct incoming electrophiles to the same positions (C3 and C5), leading to a high degree of regioselectivity in these reactions. Substitution at C6 is strongly disfavored as it is ortho to the deactivating carboxylic acid group and meta to the other two groups.

Nitration: The nitration of this compound with a mixture of nitric acid and sulfuric acid proceeds with high selectivity. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the C3 position. This leads to the formation of 4-chloro-2-methyl-3-nitrobenzoic acid. The preference for the C3 position over the C5 position can be attributed to the strong activating effect of the adjacent methyl group, which stabilizes the cationic intermediate (sigma complex) formed during the reaction more effectively at the ortho position. libretexts.orglibretexts.orgunizin.orgjove.com

Halogenation: While specific research on the direct halogenation of this compound is not extensively detailed in readily available literature, the predictable nature of electrophilic aromatic substitution allows for a reliable forecast of its reaction patterns. In a reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), the electrophile (Br⁺ or Cl⁺) would be subject to the same directing effects observed in nitration. Therefore, halogenation is expected to occur selectively at the C3 and C5 positions, yielding a mixture of 3-halo- and 5-halo-4-chloro-2-methylbenzoic acid derivatives. The precise ratio of these products would depend on the specific halogen and reaction conditions, with steric hindrance potentially influencing the outcome.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-2-methyl-3-nitrobenzoic acid |

| Halogenation (Predicted) | Br₂ / FeBr₃ | 3-Bromo-4-chloro-2-methylbenzoic acid and/or 5-Bromo-4-chloro-2-methylbenzoic acid |

This compound can serve as a reagent in Friedel-Crafts acylation reactions to synthesize diaryl ketones. This transformation is a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂), which produces 4-chloro-2-methylbenzoyl chloride.

In the second step, the resulting 4-chloro-2-methylbenzoyl chloride is treated with an aromatic substrate, such as benzene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond. A subsequent workup yields the final ketone product. For instance, the reaction with benzene produces 4-chloro-2-methylbenzophenone.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1. Acyl Chloride Formation | This compound | Thionyl Chloride (SOCl₂) | - | 4-Chloro-2-methylbenzoyl chloride |

| 2. Friedel-Crafts Acylation | 4-Chloro-2-methylbenzoyl chloride | Benzene | Aluminum Chloride (AlCl₃) | 4-Chloro-2-methylbenzophenone |

Applications in Advanced Chemical Research and Development

Role in Pharmaceutical Sciences

The compound's reactivity and structural features are leveraged by researchers in the pursuit of novel therapeutics and in the study of biological systems. nbinno.com

4-Chloro-2-methylbenzoic acid is a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its structure allows for a variety of chemical transformations, enabling the construction of complex molecular frameworks necessary for drug development. nbinno.com The presence of the chloro and methyl groups on the aromatic ring enhances its reactivity, facilitating its use in creating more intricate molecules for therapeutic applications. chemimpex.com Researchers utilize its reactive sites to build upon and modify the molecule, which is an invaluable step in the drug discovery pipeline. nbinno.com

This chemical intermediate is particularly noted for its role in the development of drugs with anti-inflammatory and analgesic (pain-relieving) properties. chemimpex.comnbinno.com The core structure of this compound is incorporated into larger molecules designed to interact with biological targets responsible for inflammation and pain. Its utility as a foundational element allows for the fine-tuning of pharmacological properties in the development of new therapeutics. nbinno.comnbinno.com

The structural scaffold of chlorobenzoic acid derivatives is instrumental in the investigation of biological target inhibition. A notable example is the study of TMEM206, a proton-activated chloride channel involved in various physiological processes, including acid-induced cell death. nih.govnih.gov A derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206. nih.govfrontiersin.org

Research has shown that CBA can effectively and specifically inhibit TMEM206 at a low pH of 4.5, although its efficacy is limited at a pH of 6.0. nih.govresearchgate.net This makes CBA a valuable pharmacological tool for functional studies of the ion channel. frontiersin.orgnih.gov The findings suggest that the chlorobenzoic acid scaffold is a promising starting point for developing more potent and specific inhibitors of TMEM206 and other ion channels. nih.gov

Table 1: Research Findings on TMEM206 Inhibition by a Benzoic Acid Derivative

| Compound | Target | Finding | IC50 | Source |

| 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | TMEM206 (Proton-activated chloride channel) | Potent inhibitor at low pH (4.5), with limited inhibition at pH 6.0. | 9.55 µM | nih.govfrontiersin.org |

Derivatives of chlorobenzoic acids have been synthesized and evaluated for their potential as local anesthetic agents. In the design of these compounds, researchers have explored replacing the typically required alkyl-substituted nitrogen with an amide nitrogen attached to a chloromethyl group. researchgate.net The inductive effect of the chlorine atom is hypothesized to provide sufficient ionization character to the amide nitrogen, a key feature for local anesthetic activity. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the aromatic ring is crucial for anesthetic potency. For instance, among certain synthesized derivatives, the most promising biological activity was observed when the aromatic ring included an ortho-methyl group, which is a structural feature of this compound. nih.gov While some of these novel derivatives showed promising local anesthetic activity with lower toxicity compared to the standard lignocaine HCl, their potency was generally lower. researchgate.net This area of research highlights the utility of the chlorobenzoic acid framework in designing new anesthetic agents and understanding the structural requirements for their activity. llu.edu

Contributions to Agrochemical Development

Beyond pharmaceuticals, this compound is a significant contributor to the agrochemical industry, where it is used to develop products that protect crops and improve agricultural efficiency. nbinno.comnbinno.com

The compound serves as a vital precursor or intermediate in the manufacturing of various herbicides and pesticides. chemimpex.comnbinno.com Its chemical structure is a key component in the synthesis of more complex molecules that are effective in controlling weeds and protecting crops from pests. nbinno.com For example, the structurally related herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is widely used to control broadleaf weeds in various crops. researchgate.net The synthesis of such crop protection agents is a critical application of this compound, contributing to global food security. nbinno.comnbinno.com It can also be used to synthesize other chemical intermediates, such as 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester, which may have further applications in the development of agrochemicals.

Efficacy and Selectivity Studies in Agricultural Applications

This compound is a significant component in the agrochemical sector, where it functions as a key intermediate in the synthesis of modern crop protection agents. nbinno.comnbinno.com Its incorporation into the manufacturing process of certain herbicides and pesticides is critical for developing more targeted and effective solutions for global agriculture. nbinno.comnbinno.com

Research and development in this area focus on leveraging the compound's structure to design active ingredients that exhibit high efficacy against specific weeds or pests while maintaining selectivity, thereby minimizing harm to the desired crops. The synthesis of this compound is a crucial step for manufacturers producing these advanced agricultural chemicals, contributing to improved crop yields and efficiency. nbinno.comnbinno.com Its role is foundational in creating complex molecules necessary for innovative and effective crop protection. nbinno.com

Table 1: Role of this compound in Agrochemical Synthesis

| Agrochemical Class | Function of this compound | Desired Outcome |

| Herbicides | Serves as a precursor to the active ingredient | Targeted action against specific weed species |

| Pesticides | Used as a building block in the molecular framework | Enhanced efficacy and crop protection |

Utility in Materials Science and Industrial Chemistry

Beyond its role in agriculture, this compound has notable applications in materials science and the production of industrial chemicals, particularly in the creation of specialty polymers and advanced coloring agents.

In the field of polymer chemistry, this compound serves as an important building block for producing specialty polymers and polymer additives. chemimpex.comnbinno.com Its distinct chemical structure can be integrated into polymer chains to impart specific properties to the final material. This utility allows for the synthesis of polymers with enhanced durability, thermal stability, and other high-performance characteristics demanded in cutting-edge industries. nbinno.comnbinno.com The compound's favorable solubility and stability also make it a suitable candidate for these applications. chemimpex.com

Table 2: Application in Specialty Polymer Development

| Role | Function | Resulting Polymer Characteristics |

| Monomer Precursor | Integrated into the main polymer backbone | Enhanced thermal and chemical resistance |

| Polymer Additive | Used to modify existing polymer properties | Improved durability and specific performance traits |

The molecular structure of this compound makes it a valuable intermediate in the synthesis of certain advanced dyes and pigments. chemimpex.com The aromatic ring system and its reactive functional groups allow it to be chemically transformed into more complex molecules that possess chromophoric (color-bearing) properties. Its use as a precursor enables the creation of specialty dyes with specific color profiles and stability, suitable for various industrial applications. chemimpex.com

Table 3: Function in Dye and Pigment Synthesis

| Component | Role in Synthesis |

| This compound | Serves as a key structural precursor |

| Target Product | Advanced dyes and pigments |

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylbenzoic Acid

Molecular Modeling and Docking Studies

Conformational Analysis and Energy Landscapes of the Compound

The conformational landscape of 4-Chloro-2-methylbenzoic acid is primarily defined by two key rotational degrees of freedom: the torsion around the exocyclic C-C bond linking the carboxylic acid group to the benzene (B151609) ring, and the rotation around the C-O single bond within the carboxylic acid moiety itself. mdpi.com

Computational analyses of structurally similar ortho-substituted benzoic acids reveal that the carboxylic acid group can exist in two main planar arrangements: cis and trans. mdpi.com The cis conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally the most stable form due to favorable electronic delocalization. mdpi.com The trans form is typically higher in energy. mdpi.com For this compound, the presence of ortho-substituents (the methyl group) introduces steric interactions that influence the dihedral angle between the carboxylic acid group and the aromatic ring. In related molecules like 2,6-dichlorobenzoic acid, these steric repulsions can force the carboxylic group to twist significantly, sometimes becoming nearly perpendicular to the ring to minimize unfavorable interactions. mdpi.com

The potential energy surface, calculated using methods like B3LYP/6-311++G(d,p), shows the energy barriers separating these conformers. mdpi.comresearchgate.net The transition between cis and trans forms involves a substantial energy barrier, while the rotation of the entire carboxyl group relative to the phenyl ring also has specific energetic costs associated with it, influenced by steric hindrance and the potential for weak intramolecular interactions. mdpi.com

Table 1: Representative Conformational Data for Substituted Benzoic Acids This table is illustrative, based on data for analogous ortho-substituted benzoic acids.

| Conformer Type | Key Dihedral Angle (O=C-O-H) | Relative Energy (kJ·mol⁻¹) | Key Feature | Reference |

| cis | ~0° | 0 (Global Minimum) | Most stable form, stabilized by π-electron delocalization. | mdpi.com |

| trans | ~180° | >15 kJ·mol⁻¹ higher than cis | Less stable due to disruption of delocalization. | mdpi.com |

| Twisted | Variable (C-C-C=O) | Variable | Arises from steric repulsion with ortho substituents. | mdpi.com |

Crystal Structure Prediction and Polymorphism Studies

Predicting the crystal structure of a molecule like this compound from its chemical diagram alone is a significant challenge in materials science. However, computational searches for low-energy crystal packings, combined with knowledge of related structures, can provide valuable insights into likely and alternative crystalline forms (polymorphs). psu.edursc.org The study of polymorphism is critical, as different crystal forms of the same compound can exhibit distinct physical properties.

Studies on analogous compounds like tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) show that conformational flexibility can lead to a variety of low-energy crystal structures, making polymorphism more likely. acs.org The small energy differences between various packing arrangements of the molecules, particularly in how the primary hydrogen-bonded motifs are arranged, are consistent with the existence of multiple polymorphic forms for this class of compounds. rsc.orgrsc.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound, like most carboxylic acids, is dominated by strong hydrogen bonds. The most prominent and recurring supramolecular motif is the centrosymmetric dimer, formed by two molecules linking through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. rsc.orgnih.gov This interaction is described by the graph-set notation R²₂(8) and is a highly robust and predictable feature in the crystal engineering of benzoic acids. researchgate.netiucr.org These dimers often assemble into infinite one-dimensional ribbons or chains, which then pack together to form the three-dimensional crystal lattice. psu.edursc.org

Table 2: Typical Hydrogen Bond Parameters in Benzoic Acid Dimers

| Interaction Type | Description | Distance (D···A) Å | Angle (D-H···A) ° | Reference |

| O-H···O | Carboxylic Acid Dimer | 2.6 - 2.7 | ~170 - 180 | nih.gov |

Investigation of Isostructurality and Polymorphic Forms

The concept of isostructurality, where different molecules adopt the same crystal packing, is often explored by interchanging substituents of similar size, such as a chlorine atom and a methyl group. psu.edursc.org This chloro/methyl interchange has been studied extensively. While the volumes are similar, the differences in electronegativity and hydrogen-bonding capability between chlorine and a methyl group mean that isostructurality is not guaranteed. psu.edursc.org

In the case of o-chlorobenzoic acid and o-toluic acid (isomers of the title compound), studies have shown that while they both form the same hydrogen-bonded ribbons, the packing of these ribbons differs, resulting in non-isostructural crystal structures. psu.edursc.org This sensitivity to substituent changes, coupled with small energy differences between packing modes, suggests a high likelihood of polymorphism in compounds like this compound. rsc.orguky.edu Crystallization experiments on similar compounds under different conditions (e.g., different solvents, temperatures) have successfully yielded multiple polymorphs. rsc.orgacs.org

Detailed Analysis of Non-Covalent Interactions (e.g., C-H...Cl, π-stacking, O-π, Cl-π contacts)

C-H···Cl Interactions: Weak hydrogen bonds involving an aromatic or methyl C-H group as the donor and a chlorine atom as the acceptor are observed in related crystal structures. researchgate.netiucr.org These interactions help to link the primary hydrogen-bonded ribbons.

Cl-π and O-π Contacts: Interactions where the electrophilic region of a chlorine atom (σ-hole) or an oxygen atom interacts with the electron-rich π-system of a benzene ring are also possible. researchgate.net Studies on co-crystals of related chloro-nitro-benzoic acids have identified short Cl···π and O···Cl contacts that contribute to the stability of the crystal lattice. iucr.orgiucr.org These directional interactions, though weak, provide additional stability and specificity to the molecular arrangement.

Supramolecular Chemistry and Crystal Engineering Involving 4 Chloro 2 Methylbenzoic Acid

Design and Synthesis of Co-crystals and Molecular Salts

The design of co-crystals and molecular salts involves the selection of complementary molecules (co-formers) that can assemble with a target molecule, such as 4-chloro-2-methylbenzoic acid, through non-covalent interactions. The distinction between a co-crystal and a molecular salt lies in the location of the proton between the acidic and basic components; in co-crystals, no proton transfer occurs, while in molecular salts, a complete proton transfer from the acid to the base takes place. mdpi.comresearchgate.net The likelihood of forming a co-crystal versus a molecular salt can often be predicted by the difference in pKa values (ΔpKa) between the carboxylic acid and the basic co-former, typically a nitrogen-containing heterocycle like pyridine (B92270) or pyrimidine (B1678525). researchgate.net

The synthesis of these multi-component crystalline materials is often achieved through methods such as slow evaporation from solution, grinding, or slurry crystallization. For instance, organic acids like 3-chlorobenzoic acid and 4-chlorobenzoic acid have been successfully co-crystallized with aminopyridine derivatives. mdpi.com In a study involving aminopyrimidines and various carboxylic acids, including chloro-substituted benzoic acids, it was found that the formation of robust hydrogen-bonded synthons, such as the R22(8) ring motif, is a recurring theme in the resulting co-crystals or salts. researchgate.nettandfonline.com These predictable patterns of interaction are fundamental to the design strategy.

A series of co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine and 2-amino-4,6-dimethyl pyrimidine with various carboxylic acids demonstrated that isostructural compounds—crystals with the same connectivity and packing arrangement—could be successfully prepared based on the principle of chloro/methyl interchange. acs.org This highlights how subtle changes in the co-former structure can be used to fine-tune the resulting supramolecular architecture. The synthesis of co-crystals of 2,4-diamino-6-phenyl-1,3,5-triazine with 4-chlorobenzoic acid also resulted in the formation of a supramolecular heterosynthon featuring the characteristic cyclic R22(8) ring motif. tandfonline.com

Formation of Supramolecular Assemblies and Networks

Hydrogen bonds are the most significant directional interactions in the self-assembly of this compound and its derivatives. The carboxylic acid group is a powerful hydrogen bond donor (-O-H) and acceptor (C=O), leading to the formation of highly predictable and stable supramolecular motifs. The most common of these is the centrosymmetric carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds, creating an R22(8) ring motif.

However, the interplay of other substituents on the benzene (B151609) ring can influence the final crystal packing. Studies on sterically hindered halogen-substituted benzoic acids have revealed that weaker interactions, such as C-H···X (where X is a halogen) and X···X interactions, can modify the "robust" centrosymmetric dimer motif, sometimes leading to the formation of novel helical or tape-like structures. nih.gov In the case of 2-chlorobenzoic and 2-methylbenzoic acids, the dominant interaction is still the hydrogen bond that leads to an infinite ribbon structure. researchgate.net

When co-formers like aminopyridines are introduced, the hydrogen bonding landscape becomes more complex. mdpi.com Instead of the acid-acid dimer, strong acid-base heterosynthons are typically formed, for example, between the carboxylic acid and the pyridine nitrogen. mdpi.com In a co-crystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, the primary interaction is hydrogen bonding between the acid and the pyridine, while additional N-H···O, C-H···Cl, and Cl···Cl interactions help to stabilize the extended 3D structure. mdpi.com The amino group of aminopyrimidines also participates in forming tetrameric chains through hydrogen bonding. researchgate.net

The carboxylate group of this compound can be deprotonated to act as a ligand, coordinating to metal ions to form metal-organic compounds and coordination polymers. The coordination mode of the carboxylate group can be varied (monodentate, bidentate chelating, or bidentate bridging), leading to a rich diversity of structural architectures. The nature of the metal ion, the solvent, and the presence of other ligands all influence the final structure. iucr.org

For example, dinuclear copper(II) complexes have been synthesized with 4-chlorobenzoate (B1228818) ligands, where two copper atoms are bridged by four carboxylate groups in a paddle-wheel configuration. iucr.org Polymeric zinc(II) compounds have also been reported where chlorobenzoate anions bridge the metal centers, forming 1D chains. iucr.org These chains can be further linked into 2D layers through hydrogen bonds involving coordinated water molecules. iucr.org

The synthesis of metal-organic complexes with the related 4-chloro-2-methoxybenzoic acid and transition metals like Cu(II) and Ni(II) has also been explored. researchgate.net The incorporation of biomolecules, such as amino acids derivatized with 1,2,4-triazoles, as co-ligands can lead to the formation of complex 1D, 2D, and 3D metal-organic frameworks (MOFs) with functionalities arising from both the benzoic acid derivative and the co-ligand. mdpi.com The structural diversity of these compounds is vast, ranging from simple dimers to extended frameworks with potential applications in areas like gas storage and catalysis. iucr.orgiucr.orgmdpi.com

Advanced Characterization of Supramolecular Architectures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials, including co-crystals, molecular salts, and metal-organic compounds. It provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions that dictate the supramolecular architecture.

Numerous studies on benzoic acid derivatives rely on SC-XRD to elucidate their crystal structures. For example, the analysis of co-crystals formed between chlorobenzoic acids and aminopyridines or aminopyrimidines has unequivocally established the formation of specific hydrogen-bonded synthons and revealed the presence of other stabilizing interactions like halogen-halogen contacts and π–π stacking. mdpi.comresearchgate.nettandfonline.com In the case of a co-crystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, SC-XRD analysis showed that the acid and base are linked by N-H···O hydrogen bonds and that these units are further assembled into a 2D network through Cl···Cl interactions. mdpi.com

Table 1: Crystallographic Data for Selected Supramolecular Assemblies This table presents representative crystallographic data for compounds related to this compound to illustrate typical structural features.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Ref. |

|---|---|---|---|---|---|

| 1 : 3-chlorobenzoic acid-4-amino-2-chloropyridine co-crystal | C₁₂H₉Cl₂N₂O₂ | Monoclinic | P2₁ | N-H···O, C-H···Cl, Cl···Cl | mdpi.com |

| 2 : 2-amino-4-chloropyridinium 3-chlorobenzoate (B1228886) | C₁₂H₁₀Cl₂N₂O₂ | Monoclinic | P2₁/c | N⁺-H···O⁻, C-H···O, C-H···Cl | mdpi.com |

| 3 : [Cu₂(C₇H₄ClO₂)₄(C₂H₅OH)₂] | C₃₂H₃₀Cl₄Cu₂O₁₀ | Triclinic | P-1 | Cu-O coordination, O-H···O | iucr.org |

| 4 : [Zn(C₇H₄ClO₂)₂(H₂O)]n | (C₁₄H₁₀Cl₂O₅Zn)n | Monoclinic | C2/c | Zn-O coordination, O-H···O | iucr.org |

While SC-XRD provides a static picture of the solid state, spectroscopic techniques offer valuable insights into intermolecular interactions in both solid and solution phases.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly sensitive to hydrogen bonding. The formation of hydrogen bonds, especially the O-H···O interaction in carboxylic acid dimers, causes a significant red-shift (to lower frequency) and broadening of the O-H stretching band in the IR spectrum. ucl.ac.ukresearchgate.net The C=O stretching frequency is also affected; it typically shifts to a lower wavenumber in the dimer compared to the monomer. ucl.ac.uk In studies of co-crystals, changes in the vibrational modes of both the carboxylic acid and the co-former can confirm the formation of new hydrogen bonds and distinguish between a co-crystal and a molecular salt. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the carboxylic acid proton is highly sensitive to its environment. Its concentration dependence can be used to study self-association equilibria between monomers and dimers. ucl.ac.uk

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these compounds can also be affected by supramolecular assembly. The formation of co-crystals or coordination complexes can lead to shifts in the absorption maxima or the appearance of new charge-transfer bands, which can be used to characterize the new species. mdpi.com

By combining these spectroscopic methods with diffraction techniques, a comprehensive understanding of the supramolecular chemistry of this compound can be achieved, from the fundamental pairwise interactions to the rational design of complex, functional crystalline materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-2-methylbenzoic acid derivatives?

- Methodology : A common approach involves chlorination of methyl-substituted benzoic acid precursors using thionyl chloride (SOCl₂) as a chlorinating agent. For example, chlorosulfonation of 2-methylbenzoic acid derivatives can yield sulfonyl intermediates, which are further functionalized. Reaction conditions (e.g., temperature, catalyst) significantly influence yields. Catalysts like dimethylformamide (DMF) may accelerate reactions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates via recrystallization or column chromatography .

Q. How can I characterize this compound and its derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions using - and -NMR. Chlorine and methyl groups induce distinct splitting patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and C-Cl (550–850 cm) stretches .

- Mass Spectrometry : Use high-resolution MS to verify molecular weights and fragmentation patterns .

Q. What safety protocols are critical when handling chlorinated benzoic acids?

- Recommendations :

- Use engineering controls (fume hoods) to limit airborne exposure.

- Wear PPE (gloves, goggles) to prevent skin/eye contact.

- Store compounds in airtight containers away from moisture and oxidizers.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can I functionalize this compound to introduce sulfonamide or sulfonyl groups?

- Methodology :

- Sulfonation : React with chlorosulfonic acid to introduce sulfonyl chloride groups. Subsequent amination with amines (e.g., methylamine) yields sulfonamide derivatives.

- Example : 2-Chloro-4-(methylsulfonamido)benzoic acid synthesis involves sulfonation followed by nucleophilic substitution .

Q. What computational tools can predict synthetic pathways for novel derivatives?

- Approach :

- Use AI-driven platforms (e.g., Reaxys, Pistachio) to analyze retrosynthetic routes and reaction feasibility.

- Validate predictions with DFT calculations to assess thermodynamic stability and transition states .

- Case Study : Retrosynthesis of this compound esters was optimized using template-based relevance scoring, reducing trial-and-error experimentation .

Q. How do I resolve contradictions in reported reaction yields for chlorinated benzoic acid derivatives?

- Analysis Framework :

- Compare reaction conditions (temperature, catalyst load, solvent) across studies.

- Conduct controlled experiments to isolate variables (e.g., catalyst vs. solvent effects).

- Use statistical tools (e.g., ANOVA) to identify significant factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.